molecular formula C14H18F2N2O3S B6949788 N-benzyl-N-(2,2-difluoroethyl)-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide

N-benzyl-N-(2,2-difluoroethyl)-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide

Cat. No.: B6949788
M. Wt: 332.37 g/mol
InChI Key: CEXXFOXGHCYSHT-UHFFFAOYSA-N
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Description

N-benzyl-N-(2,2-difluoroethyl)-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide is a synthetic organic compound that features a unique combination of functional groups, including a benzyl group, a difluoroethyl group, and a thiazolidine ring

Properties

IUPAC Name

N-benzyl-N-(2,2-difluoroethyl)-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O3S/c1-17-8-7-12(22(17,20)21)14(19)18(10-13(15)16)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXXFOXGHCYSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(S1(=O)=O)C(=O)N(CC2=CC=CC=C2)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2,2-difluoroethyl)-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a thioamide under acidic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides.

    Benzylation: The benzyl group can be introduced through a benzylation reaction using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2,2-difluoroethyl)-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Difluoroethyl halides, benzyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-benzyl-N-(2,2-difluoroethyl)-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-(2,2-difluoroethyl)-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The thiazolidine ring may also play a role in stabilizing the compound’s conformation and facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(2,2-difluoroethyl)amine
  • N-benzyl-N-(2,2-difluoroethyl)-1,2-ethanediamine
  • N-benzyl-N-(2,2-difluoroethyl)-2,4,5-trifluorobenzenesulfonamide

Uniqueness

N-benzyl-N-(2,2-difluoroethyl)-2-methyl-1,1-dioxo-1,2-thiazolidine-5-carboxamide is unique due to the presence of the thiazolidine ring and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

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